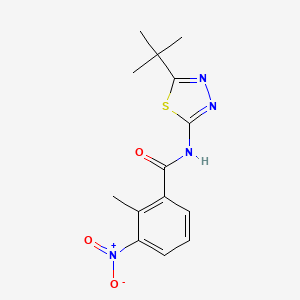![molecular formula C14H19NO3 B5874749 4-[(2,3-dimethylphenoxy)acetyl]morpholine](/img/structure/B5874749.png)
4-[(2,3-dimethylphenoxy)acetyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2,3-dimethylphenoxy)acetyl]morpholine is a chemical compound that has gained attention for its potential use in scientific research. This compound is also known as DMA and is a derivative of morpholine. DMA has been found to have various biochemical and physiological effects, which make it an interesting compound for scientific studies.
Mecanismo De Acción
The mechanism of action of DMA is not well understood. However, it has been suggested that DMA may act as a modulator of ion channels, which are important for the transmission of signals in the nervous system. DMA may also have an effect on the release of neurotransmitters, which are important for the communication between neurons.
Biochemical and Physiological Effects:
DMA has been found to have various biochemical and physiological effects. It has been shown to have an effect on the activity of the nervous system, including the modulation of ion channels and neurotransmitter release. DMA has also been found to have an effect on the cardiovascular system, including the regulation of blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using DMA in lab experiments is its relatively simple synthesis method. DMA can be easily synthesized in a laboratory setting, which makes it a convenient compound for scientific research. However, one of the limitations of using DMA is its limited availability. DMA is not widely available and may be difficult to obtain for scientific research.
Direcciones Futuras
There are several future directions for research on DMA. One area of research could be the investigation of the mechanism of action of DMA. Further studies could be conducted to determine how DMA modulates ion channels and neurotransmitter release. Another area of research could be the investigation of the potential use of DMA in the treatment of neurological disorders. DMA may have potential as a therapeutic agent for the treatment of conditions such as epilepsy and Parkinson's disease.
Conclusion:
In conclusion, DMA is a chemical compound that has potential use in scientific research. It can be easily synthesized in a laboratory setting and has various biochemical and physiological effects. DMA may act as a modulator of ion channels and neurotransmitter release, which makes it an interesting compound for scientific studies. Further research is needed to fully understand the mechanism of action of DMA and its potential use in the treatment of neurological disorders.
Métodos De Síntesis
The synthesis method of DMA involves the reaction of 2,3-dimethylphenol with acetic anhydride to form 2,3-dimethylphenyl acetate. This intermediate is then reacted with morpholine to form DMA. The synthesis of DMA is a relatively simple process and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
DMA has been found to have various scientific research applications. One of the primary uses of DMA is as a building block for the synthesis of other compounds. DMA can be used as a starting material for the synthesis of various derivatives that have potential use in scientific research.
Propiedades
IUPAC Name |
2-(2,3-dimethylphenoxy)-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-11-4-3-5-13(12(11)2)18-10-14(16)15-6-8-17-9-7-15/h3-5H,6-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVIRZOQGRJIDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)N2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-bromobenzyl)thio]-N'-(1-naphthylmethylene)acetohydrazide](/img/structure/B5874670.png)


![N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5874686.png)
![3-[(4-chlorophenyl)thio]-N-(4-ethylphenyl)propanamide](/img/structure/B5874692.png)
![N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B5874693.png)

![3,4-dimethoxy-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5874716.png)


![ethyl 4-{[(2-methylbenzyl)thio]acetyl}-1-piperazinecarboxylate](/img/structure/B5874757.png)

![2-[(4-chlorobenzyl)thio]-N-(2-chlorophenyl)acetamide](/img/structure/B5874779.png)
![N-{5-[(4-tert-butylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5874787.png)